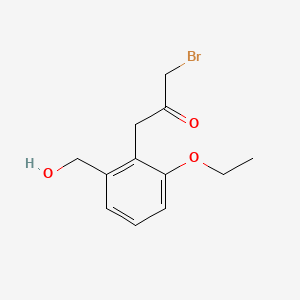
1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H15BrO3. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a hydroxymethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of 3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-amine or similar derivatives.
Oxidation: Formation of 3-(2-ethoxy-6-(carboxy)phenyl)propan-2-one.
Reduction: Formation of 1-bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-ol.
Scientific Research Applications
1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving brominated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxymethyl and carbonyl groups can undergo nucleophilic addition and oxidation-reduction reactions. These interactions can modulate the activity of enzymes and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but with different functional groups.
2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one: Shares the bromine and hydroxymethyl groups but differs in the position of the ethoxy group.
Uniqueness
1-Bromo-3-(2-ethoxy-6-(hydroxymethyl)phenyl)propan-2-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H15BrO3 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
1-bromo-3-[2-ethoxy-6-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H15BrO3/c1-2-16-12-5-3-4-9(8-14)11(12)6-10(15)7-13/h3-5,14H,2,6-8H2,1H3 |
InChI Key |
VLFXHMQCJTZHAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1CC(=O)CBr)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


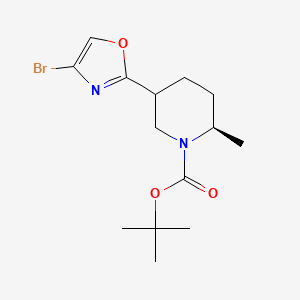
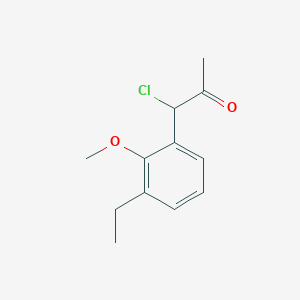
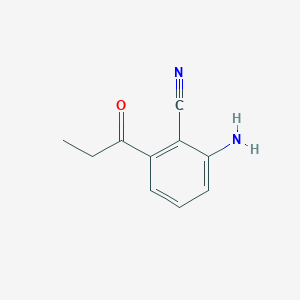
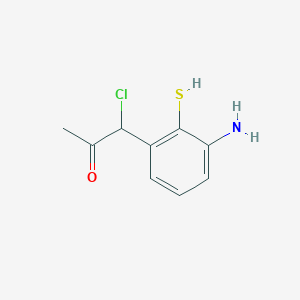
![2-[(4-Bromophenyl)methoxy]benzamide](/img/structure/B14044133.png)
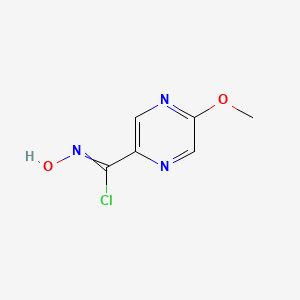

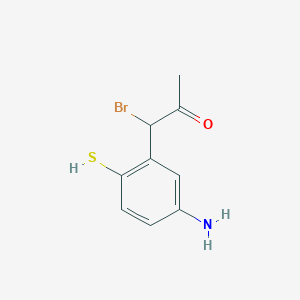


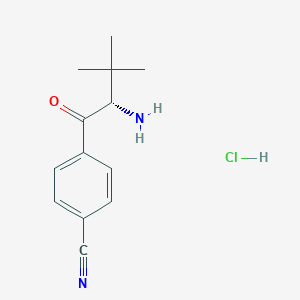
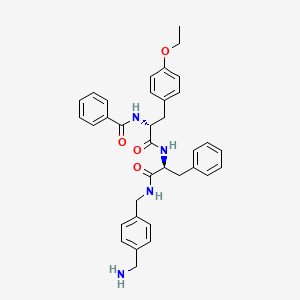
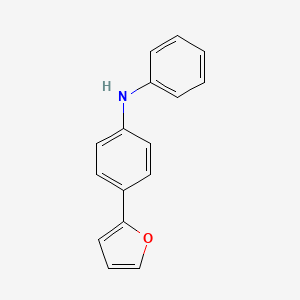
![Bis[(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine] di-p-toluyl-L-tartrate](/img/structure/B14044176.png)
